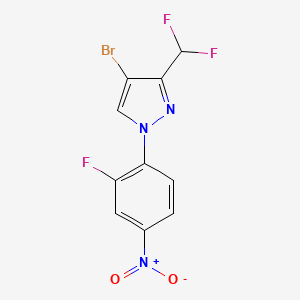

4-Bromo-3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole

Description

4-Bromo-3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole is a polysubstituted pyrazole derivative featuring bromo, difluoromethyl, fluoro, and nitro functional groups. Its synthesis likely involves multi-step reactions, such as nucleophilic substitution or coupling strategies, similar to methods described for structurally related compounds. For instance, 4-bromo-1-phenyl-1H-pyrazol-3-ol derivatives can be alkylated using methyl iodide and sodium hydride to introduce methoxy groups , while 4-bromo-1-(substituted phenyl)pyrazoles are synthesized via Sonogashira coupling or Buchwald–Hartwig amination . The presence of electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhances electrophilic reactivity, making this compound a candidate for further functionalization in medicinal or materials chemistry.

Key spectroscopic data for analogous compounds include distinct $ ^1H $ NMR signals for aromatic protons (δ 7.4–8.9 ppm) and substituent-specific resonances, such as trifluoromethyl ($ ^19F $ NMR: δ -60 to -65 ppm) . The nitro group at the 4-position of the phenyl ring (as in the target compound) may influence intermolecular interactions, as seen in isostructural chloro/bromo derivatives .

Structure

3D Structure

Properties

Molecular Formula |

C10H5BrF3N3O2 |

|---|---|

Molecular Weight |

336.06 g/mol |

IUPAC Name |

4-bromo-3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)pyrazole |

InChI |

InChI=1S/C10H5BrF3N3O2/c11-6-4-16(15-9(6)10(13)14)8-2-1-5(17(18)19)3-7(8)12/h1-4,10H |

InChI Key |

IYRRSCUHIIXGFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=C(C(=N2)C(F)F)Br |

Origin of Product |

United States |

Biological Activity

4-Bromo-3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. Its unique molecular structure, characterized by the presence of bromine, difluoromethyl, and nitrophenyl substituents, suggests potential applications in medicinal chemistry, particularly as an anti-inflammatory and antimicrobial agent.

- Molecular Formula : C10H5BrF3N3O2

- Molar Mass : 336.06 g/mol

- Density : 1.87 g/cm³ (predicted)

- Boiling Point : 413.3 °C (predicted)

- pKa : -4.87 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The electron-withdrawing groups enhance its electrophilicity, making it reactive in nucleophilic substitution reactions. This reactivity is crucial for its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. For instance, a related pyrazole derivative demonstrated higher antifungal activity compared to standard treatments against several phytopathogenic fungi .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Previous studies on pyrazole derivatives have reported inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, indicating that this compound may modulate inflammatory pathways effectively .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes. Pyrazole derivatives are known to exhibit inhibitory activity against xanthine oxidase (XO), which is involved in uric acid production. Compounds with similar structures have shown moderate inhibitory effects, suggesting that this compound could be explored for gout treatment.

Case Studies

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-Bromo-3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, including:

| Cancer Type | Cell Line | IC50 Value |

|---|---|---|

| Breast Cancer | MDA-MB-231 | Not specified |

| Liver Cancer | HepG2 | Not specified |

| Colorectal Cancer | HCT116 | 7.76 µM |

| Ovarian Cancer | OVCAR-8 | 9.76 µM |

The mechanism of action is believed to involve the inhibition of specific enzymes associated with cancer proliferation, making it a candidate for further research in oncology.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that pyrazole derivatives can exhibit activity against various bacterial strains:

- Gram-positive Bacteria : Effective against Staphylococcus aureus and Klebsiella pneumoniae.

- Gram-negative Bacteria : Showed activity against E. coli and Pseudomonas aeruginosa.

This antimicrobial potential positions the compound as a candidate for developing new antibiotics or treatments for resistant bacterial infections.

Research Insights and Case Studies

Several studies have investigated the pharmacological profiles of pyrazole derivatives similar to this compound:

- Inhibition of Cyclooxygenase Enzymes : Research has shown that compounds with similar structures exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. This suggests potential anti-inflammatory applications alongside its anticancer properties .

- Computational Studies : Molecular docking simulations have been performed to predict the binding interactions between this compound and various biological targets, providing insights into its pharmacodynamics and optimizing its design for enhanced efficacy .

- Synthesis and Structural Modifications : The synthesis typically involves reactions with aryl hydrazines and carbonyl compounds, allowing modifications that could enhance biological activity while maintaining safety profiles.

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Substituents on the pyrazole ring and aryl groups significantly alter physical properties and spectral signatures. The table below compares the target compound with selected analogs:

*Calculated molecular weight.

Key Observations :

- Trifluoromethyl (CF$3$) vs. Difluoromethyl (CF$2$H) : CF$3$ groups exhibit stronger electron-withdrawing effects, downfield-shifting adjacent carbons ($ ^13C $: δ 119.5 ppm) , whereas CF$2$H may show split $ ^19F $ signals due to diastereotopic fluorine atoms.

- Nitro Group Position : The 4-nitro substituent on the phenyl ring (target compound) enhances resonance stabilization compared to 3-nitro analogs, as seen in 5-(4-nitrophenyl)-1H-pyrazoles .

Q & A

Basic: What are the recommended synthetic routes for 4-Bromo-3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with halogenation and functional group substitutions. A common approach includes:

- Step 1: Bromination of a pyrazole precursor using reagents like NBS (N-bromosuccinimide) under controlled conditions to introduce the bromine atom at the 4-position .

- Step 2: Difluoromethylation via nucleophilic substitution or radical-mediated pathways to introduce the -CF₂H group at the 3-position. Solvent selection (e.g., DMF or THF) and temperature control (0–25°C) are critical to avoid side reactions .

- Step 3: Coupling with 2-fluoro-4-nitrophenyl groups using Suzuki-Miyaura or Ullmann reactions. Catalysts like Pd(PPh₃)₄ and ligands such as SPhos enhance yield .

Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is used to isolate the final product .

Basic: How is single-crystal X-ray diffraction (SCXRD) applied to confirm the compound’s structure?

Methodological Answer:

SCXRD is the gold standard for structural elucidation:

- Crystallization: Slow evaporation of a saturated solution (e.g., in dichloromethane/hexane) yields suitable crystals .

- Data Collection: Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100–295 K. Data reduction and correction (e.g., Lorentz-polarization) are performed using software like APEX3 .

- Refinement: SHELXL (via OLEX2 interface) refines atomic positions, thermal parameters, and disorder modeling. Key metrics: R₁ < 0.05, wR₂ < 0.15, and goodness-of-fit ~1.0 .

Advanced: What experimental design challenges arise in optimizing reaction conditions for this compound?

Methodological Answer:

Key challenges include:

- Regioselectivity: Competing bromination at alternative pyrazole positions requires careful control of stoichiometry (e.g., 1.1 eq. NBS) and reaction time .

- Steric Hindrance: Bulky substituents (e.g., 2-fluoro-4-nitrophenyl) may reduce coupling efficiency. Use of bulky ligands (e.g., XPhos) improves cross-coupling yields .

- Byproduct Formation: Nitro group reduction during hydrogenation steps can occur. Alternatives like microwave-assisted synthesis reduce side reactions .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies often stem from:

- Assay Variability: Standardize protocols (e.g., cell lines, incubation times). For example, cytotoxicity assays using MTT vs. resazurin may yield differing IC₅₀ values .

- Structural Analogues: Subtle differences in substituents (e.g., -CF₃ vs. -CF₂H) significantly alter bioactivity. Computational docking (AutoDock Vina) can predict binding affinities to targets like kinases .

- Solubility Issues: Use co-solvents (DMSO/PBS) at <0.1% to avoid false negatives in cellular assays .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

Refer to its Material Safety Data Sheet (MSDS):

- Toxicity: Harmful if inhaled/swallowed (H301). Use PPE (gloves, goggles) and work in a fume hood .

- Storage: Keep in a dry, ventilated area at 2–8°C, away from oxidizers .

- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: How does computational modeling enhance understanding of its reactivity?

Methodological Answer:

- DFT Calculations: Gaussian 09 optimizes geometries at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites .

- Docking Studies: Molecular dynamics (GROMACS) simulate interactions with biological targets (e.g., cytochrome P450), guiding SAR studies .

- Reaction Pathway Analysis: Transition state modeling (IRC) identifies rate-limiting steps in synthesis .

Basic: Which analytical techniques validate purity and structural integrity?

Methodological Answer:

- NMR: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms substituent positions. For example, the pyrazole C-H proton appears at δ 7.5–8.5 ppm .

- HPLC: Reverse-phase C18 column (ACN/water, 0.1% TFA) with UV detection (254 nm) ensures >95% purity .

- Mass Spectrometry: HRMS (ESI+) confirms molecular ion [M+H]⁺ with <5 ppm error .

Advanced: How to address crystallographic disorder in SCXRD analysis?

Methodological Answer:

- Disorder Modeling: SHELXL refines split positions for overlapping atoms (e.g., rotating CF₂H groups). Apply isotropic displacement parameters for minor components .

- Twinned Data: Use PLATON’s TWINABS to correct for merohedral twinning. Adjust HKLF5 format during data integration .

Basic: What strategies functionalize the pyrazole ring for derivative synthesis?

Methodological Answer:

- Electrophilic Substitution: Nitration (HNO₃/H₂SO₄) or sulfonation introduces groups at the 5-position .

- Cross-Coupling: Buchwald-Hartwig amination adds aryl/heteroaryl groups. Catalytic systems: Pd₂(dba)₃/Xantphos .

Advanced: How to interpret conflicting NMR data for regioisomeric products?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.